(2,5-Dimethylfuran-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
Description
The compound "(2,5-Dimethylfuran-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone" features a unique structure combining three key moieties:
- Piperidin-1-yl: A six-membered nitrogen-containing heterocycle, often associated with improved bioavailability and central nervous system (CNS) penetration.
- 5-(Trifluoromethyl)pyridin-2-yloxy: A pyridine derivative with a trifluoromethyl group, enhancing metabolic stability and electron-withdrawing properties.
The compound’s structural elucidation likely employs techniques like X-ray crystallography (via SHELX software for refinement ) and NMR/UV spectroscopy (as described in and ).
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O3/c1-11-9-15(12(2)25-11)17(24)23-7-5-14(6-8-23)26-16-4-3-13(10-22-16)18(19,20)21/h3-4,9-10,14H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDMJXCAUOQZOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Furan Derivatives
Furan-containing compounds are prevalent in bioactive molecules. Key analogs include:
Insights :
Piperidine-Containing Compounds
Piperidine derivatives are common in drug design. For example:
Insights :
Trifluoromethylpyridine Derivatives
The 5-(trifluoromethyl)pyridin-2-yloxy group is a hallmark of modern agrochemicals and pharmaceuticals:
Insights :
- The pyridyloxy group’s orientation in the target compound may optimize binding interactions in biological targets.
Physicochemical and Spectral Data Comparison
NMR Spectroscopy
Lipophilicity and Solubility
- The trifluoromethyl group increases logP (~3.5 estimated), comparable to agrochemicals like flupyradifurone.
- Piperidine’s basic nitrogen may improve water solubility at physiological pH.
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